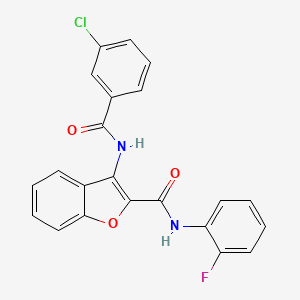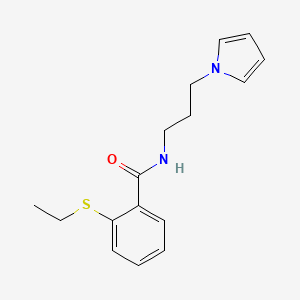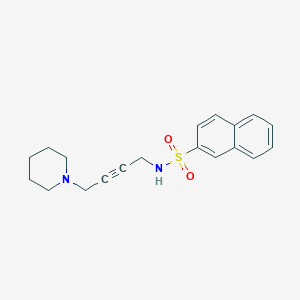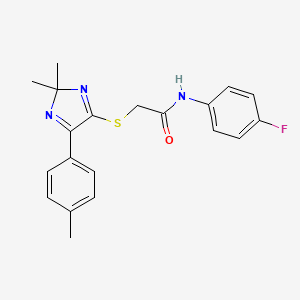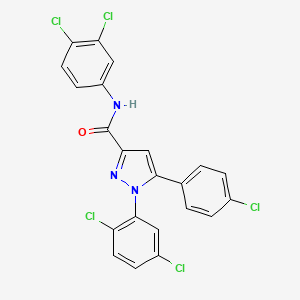![molecular formula C22H19N7O B2532856 N-((1-méthyl-1H-benzo[d]imidazol-2-yl)méthyl)-1-phényl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1798485-26-3](/img/structure/B2532856.png)
N-((1-méthyl-1H-benzo[d]imidazol-2-yl)méthyl)-1-phényl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N7O and its molecular weight is 397.442. The purity is usually 95%.
BenchChem offers high-quality N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
La structure unique du composé suggère des propriétés antimicrobiennes potentielles. Les chercheurs ont étudié ses effets contre divers micro-organismes, notamment les bactéries, les champignons et les protozoaires. Des études préliminaires indiquent qu'il pourrait présenter des activités antibactériennes, antifongiques et antiprotozoaires . Des investigations supplémentaires sont nécessaires pour élucider son mécanisme d'action et optimiser son efficacité.
Potentiel anticancéreux
Compte tenu de l'importance des nouveaux agents anticancéreux, ce composé a attiré l'attention en raison de ses caractéristiques structurales. Les chercheurs ont exploré son potentiel en tant qu'agent antitumoral. Des études in vitro suggèrent qu'il pourrait inhiber la croissance des cellules cancéreuses et induire l'apoptose. Cependant, des évaluations précliniques et cliniques plus rigoureuses sont nécessaires pour valider son efficacité et sa sécurité .
Effets anti-inflammatoires
Les dérivés d'imidazole possèdent souvent des propriétés anti-inflammatoires. La structure hybride triazole-imidazole de ce composé pourrait contribuer à son potentiel anti-inflammatoire. Les chercheurs ont étudié ses effets sur les voies inflammatoires, notamment la modulation des cytokines et l'inhibition des médiateurs inflammatoires. Comprendre ses mécanismes précis pourrait conduire au développement de nouveaux médicaments anti-inflammatoires .
Activité antivirale
Les virus restent une préoccupation mondiale pour la santé, et de nouveaux agents antiviraux sont en demande. Certaines études ont exploré les propriétés antivirales du composé, en particulier contre les virus à ARN. Il pourrait interférer avec les processus de réplication ou d'entrée virale. Cependant, des études supplémentaires sont essentielles pour valider son efficacité contre des souches virales spécifiques .
Complexes métalliques et catalyse
La chimie de coordination du composé offre des possibilités intéressantes. Les chercheurs ont synthétisé des complexes métalliques avec ce ligand, explorant leurs activités catalytiques. Ces complexes pourraient trouver des applications dans les transformations organiques, la chimie verte et la science des matériaux. L'investigation de leur réactivité et de leur sélectivité est un domaine de recherche en cours .
Bioconjugaison et imagerie
L'échafaudage triazole-imidazole peut servir de plateforme polyvalente pour la bioconjugaison et l'imagerie. Les chercheurs ont fonctionnalisé ce composé pour la délivrance ciblée de médicaments, les sondes d'imagerie et les réactions bio-orthogonales. Sa stabilité, sa biocompatibilité et sa capacité à se lier à des biomolécules spécifiques en font une molécule prometteuse pour des applications en imagerie moléculaire et en diagnostics .
Autres applications potentielles
Au-delà des domaines mentionnés, les propriétés diversifiées de ce composé pourraient trouver des applications dans d'autres domaines. Les chercheurs continuent d'explorer son potentiel en tant que:
En résumé, « N-((1-méthyl-1H-benzo[d]imidazol-2-yl)méthyl)-1-phényl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide » est prometteur dans divers domaines scientifiques. Sa nature multiforme invite à une exploration plus approfondie et souligne son impact potentiel sur la découverte de médicaments, les diagnostics et la science des matériaux . Les chercheurs du monde entier continuent de percer ses secrets, et nous attendons avec impatience les futures percées. 🌟
Propriétés
IUPAC Name |
N-[(1-methylbenzimidazol-2-yl)methyl]-1-phenyl-5-pyrrol-1-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N7O/c1-27-18-12-6-5-11-17(18)24-19(27)15-23-21(30)20-22(28-13-7-8-14-28)29(26-25-20)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBXJMHLNZTBBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3=C(N(N=N3)C4=CC=CC=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylthio)benzamide](/img/structure/B2532773.png)
![2-(4-ethoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2532774.png)
![Tert-butyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2532775.png)


![{5-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B2532779.png)
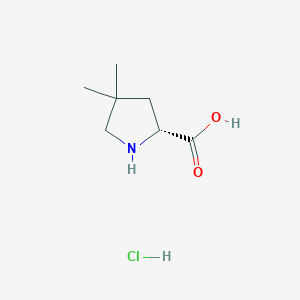
![N-(4-bromophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2532783.png)
